4-[2-(4-Nitrophenoxy)ethyl]-1H-imidazole
Description
4-[2-(4-Nitrophenoxy)ethyl]-1H-imidazole is a nitro-substituted imidazole derivative characterized by a phenoxyethyl linker connecting the imidazole core to a 4-nitrophenyl group. This structural motif is significant in medicinal chemistry due to the electron-withdrawing nitro group, which influences electronic properties and binding interactions. The compound’s imidazole core is a common pharmacophore in bioactive molecules, contributing to diverse applications such as enzyme inhibition and antimicrobial activity .
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-[2-(4-nitrophenoxy)ethyl]-1H-imidazole |
InChI |
InChI=1S/C11H11N3O3/c15-14(16)10-1-3-11(4-2-10)17-6-5-9-7-12-8-13-9/h1-4,7-8H,5-6H2,(H,12,13) |
InChI Key |
QMEXHOHNFJWHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCC2=CN=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges: describes chlorination reactions for nitroimidazole synthesis, but achieving regioselectivity in the phenoxyethyl linker may require tailored catalysts or protective groups .
- Computational Insights : Molecular docking studies () suggest that nitro-substituted imidazoles adopt distinct binding poses compared to fluorophenyl or pyridyl analogues, emphasizing the nitro group’s role in orienting the molecule within hydrophobic pockets .
- Thermodynamic Stability : The nitro group’s electron-withdrawing effect may destabilize the imidazole ring under acidic conditions, necessitating formulation adjustments for drug delivery .
Q & A
Q. What are the key synthetic routes for 4-[2-(4-Nitrophenoxy)ethyl]-1H-imidazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
Condensation : React 4-nitrophenol with a halogenated ethyl precursor (e.g., 1,2-dibromoethane) to form the phenoxyethyl intermediate.
Imidazole Cyclization : Use a Debus-Radziszewski reaction, combining glyoxal, ammonium acetate, and an aldehyde derivative under reflux in ethanol or acetic acid .
Purification : Column chromatography (SiO₂, 20% EtOAc/hexane) or recrystallization improves purity.
Q. Critical Factors :
- Temperature : Reflux (~80°C) ensures complete cyclization but may degrade heat-sensitive intermediates.
- Catalysts : Acidic conditions (e.g., glacial acetic acid) accelerate imine formation.
- Solvent Polarity : Polar solvents (e.g., DMF) enhance nitro group reactivity but may complicate purification.
Q. Table 1: Representative Synthetic Yields
| Method | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| Condensation-Cyclization | 65–75 | ≥95% | |
| Click Chemistry* | 80–85 | ≥98% |
*Advanced method using Cu(I)-catalyzed azide-alkyne cyclization for functionalization.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-N imidazole vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : LC-MS (ESI+) shows [M+H]⁺ peaks, with fragmentation patterns confirming the ethylphenoxy side chain .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and nitro group orientation .
Advanced Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., microbial enzymes). The nitro group’s electron-withdrawing effects enhance binding to hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values. Nitro groups improve redox-mediated cytotoxicity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS). The ethylphenoxy chain’s flexibility may reduce binding affinity .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Standardize Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) to minimize variability in MIC values .
Control Redox Conditions : Nitro groups’ activity is pH-dependent; maintain consistent buffer systems (e.g., PBS at pH 7.4) .
Validate Target Engagement : Employ knockout strains (e.g., E. coli ΔtolC) to confirm nitroreductase-specific toxicity .
Q. Table 2: Biological Activity Variations
| Study | IC₅₀ (μM) | Assay Condition | Reference |
|---|---|---|---|
| Antimicrobial (S. aureus) | 12.3 | Mueller-Hinton broth | |
| Anticancer (HeLa) | 45.8 | RPMI-1640, 10% FBS |
Q. How to design a structure-activity relationship (SAR) study focusing on the nitro and ethylphenoxy groups?
Methodological Answer:
Nitro Group Modifications :
- Replace NO₂ with CF₃ or CN to assess electron-withdrawing effects.
- Synthesize analogs with meta- vs. para-nitro substitution to study steric effects .
Ethylphenoxy Chain Optimization :
- Vary alkyl chain length (ethyl vs. propyl) to probe lipophilicity (logP) .
- Introduce halogens (e.g., Cl) on the phenyl ring to enhance membrane penetration .
Biological Testing :
Q. What strategies improve solubility and stability for in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS containing 0.1% Tween-80 .
- Prodrug Design : Mask the nitro group as a phosphate ester to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) to prolong half-life in cell media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
